molecular formula C16H13Cl2NO4 B2604455 [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate CAS No. 1445603-80-4

[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2604455
CAS No.: 1445603-80-4
M. Wt: 354.18
InChI Key: OZKDOJINVUWBPS-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound featuring both chlorinated aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the dioxolane ring through the reaction of a chlorophenyl derivative with an appropriate diol under acidic conditions. This intermediate is then coupled with a chloropyridine carboxylate using a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorinated aromatic rings and dioxolane moiety could facilitate binding to hydrophobic pockets in proteins, while the pyridine ring might engage in hydrogen bonding or π-π interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine on the pyridine ring.

    [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine on the pyridine ring.

Uniqueness

The uniqueness of [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorinated aromatic and heterocyclic structures allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c17-11-5-3-10(4-6-11)16-22-9-12(23-16)8-21-15(20)13-2-1-7-19-14(13)18/h1-7,12,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKDOJINVUWBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=C(C=C2)Cl)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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